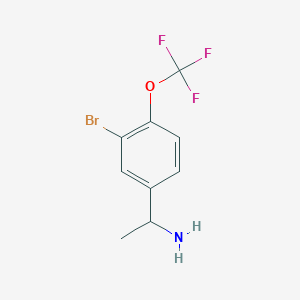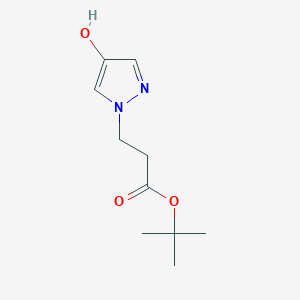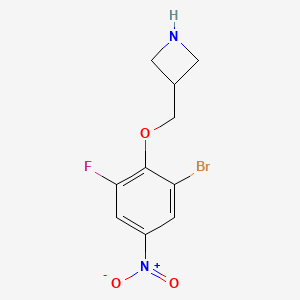
4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable entity in scientific research and industrial applications.
Preparation Methods
Recent advances in trifluoromethoxylation reagents have made the synthesis of such compounds more accessible . Typically, the synthetic route involves the reaction of a suitable precursor with trifluoromethoxylation reagents under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the volatile and reactive nature of the trifluoromethoxy group .
Chemical Reactions Analysis
4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s stability and bioavailability make it a candidate for drug development and therapeutic applications . Additionally, its unique properties are exploited in the development of agrochemicals and materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its efficacy . The exact molecular targets and pathways involved depend on the specific application of the compound, whether it is used in drug development, agrochemicals, or materials science .
Comparison with Similar Compounds
4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide can be compared with other similar compounds that contain the trifluoromethoxy group. Some of these compounds include trifluoromethoxy-substituted benzoic acids and trifluoromethoxy-substituted anilines . The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct properties and applications .
Properties
IUPAC Name |
4-hydroxy-N-methyl-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-13-8(15)6-3-2-5(14)4-7(6)16-9(10,11)12/h2-4,14H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFLRYCSKBUSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-Bromo-3-[(tert-butoxycarbonyl-cyclopropyl-amino)-methyl]-phenoxy}-propionic acid ethyl ester](/img/structure/B8121204.png)











